molecular formula C24H21N3O3 B2752277 N-{[4-(benzyloxy)phenyl](cyano)methyl}-3-acetamidobenzamide CAS No. 1281139-14-7

N-{[4-(benzyloxy)phenyl](cyano)methyl}-3-acetamidobenzamide

Cat. No.: B2752277
CAS No.: 1281139-14-7
M. Wt: 399.45
InChI Key: SBZYVNCPSAMUQW-UHFFFAOYSA-N
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Description

N-{4-(benzyloxy)phenylmethyl}-3-acetamidobenzamide is a complex organic compound with the molecular formula C24H21N3O3 and a molecular weight of 399.45. This compound is characterized by its unique structure, which includes a benzyloxy group, a cyano group, and an acetamido group attached to a benzamide core. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of N-{4-(benzyloxy)phenylmethyl}-3-acetamidobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-(benzyloxy)benzaldehyde with malononitrile to form a cyano intermediate. This intermediate is then reacted with 3-acetamidobenzoyl chloride under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

N-{4-(benzyloxy)phenylmethyl}-3-acetamidobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions.

Scientific Research Applications

N-{4-(benzyloxy)phenylmethyl}-3-acetamidobenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

N-{4-(benzyloxy)phenylmethyl}-3-acetamidobenzamide can be compared with other similar compounds, such as:

    N-{4-(benzyloxy)phenylmethyl}-3-aminobenzamide: This compound has an amino group instead of an acetamido group, which may affect its reactivity and binding properties.

    N-{4-(benzyloxy)phenylmethyl}-3-hydroxybenzamide: The presence of a hydroxy group can influence the compound’s solubility and hydrogen bonding interactions.

    N-{4-(benzyloxy)phenylmethyl}-3-methylbenzamide: The methyl group can impact the compound’s steric properties and overall stability.

N-{4-(benzyloxy)phenylmethyl}-3-acetamidobenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-acetamido-N-[cyano-(4-phenylmethoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-17(28)26-21-9-5-8-20(14-21)24(29)27-23(15-25)19-10-12-22(13-11-19)30-16-18-6-3-2-4-7-18/h2-14,23H,16H2,1H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZYVNCPSAMUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)NC(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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